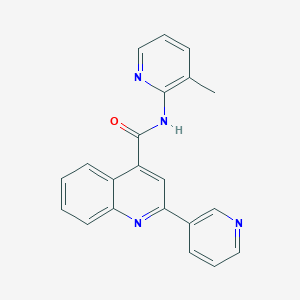

N-(3-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Description

N-(3-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative featuring a pyridin-3-yl substituent at the 2-position of the quinoline core and a 3-methylpyridin-2-yl group as the amide side chain. The quinoline scaffold provides a rigid planar structure, while the pyridine moieties enhance electronic interactions and solubility.

Properties

Molecular Formula |

C21H16N4O |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

N-(3-methylpyridin-2-yl)-2-pyridin-3-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C21H16N4O/c1-14-6-4-11-23-20(14)25-21(26)17-12-19(15-7-5-10-22-13-15)24-18-9-3-2-8-16(17)18/h2-13H,1H3,(H,23,25,26) |

InChI Key |

LWJASZWKJSCHGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base.

Substitution Reactions: The quinoline core is then subjected to substitution reactions to introduce the pyridine groups. This can be achieved through nucleophilic aromatic substitution reactions using appropriate pyridine derivatives.

Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be done by reacting the substituted quinoline with an amine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline and pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated pyridine derivatives in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Amino derivatives of the quinoline compound.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Antimalarial Activity : Quinoline derivatives are well-known for their antimalarial properties. N-(3-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide has been explored for its efficacy against Plasmodium falciparum, the parasite responsible for malaria. Studies indicate that compounds in this class can inhibit translation elongation factor 2, which is crucial for the survival of the parasite .

- Anticancer Potential : Research has shown that quinoline derivatives can exhibit anticancer activities. The compound has been investigated for its ability to inhibit cancer cell proliferation, with promising results against various cancer cell lines .

-

Biological Research

- Fluorescent Probes : Due to its unique photophysical properties, this compound is being studied as a potential fluorescent probe. Its ability to absorb and emit light at specific wavelengths makes it suitable for applications in bioimaging and cellular studies.

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, quinoline derivatives have been shown to inhibit dihydrofolate reductase, an enzyme vital for DNA synthesis in malaria parasites.

-

Material Science

- Organic Semiconductors : The structural features of this compound lend themselves to applications in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). These materials are essential for modern electronic devices due to their efficient light emission and conductivity properties.

Case Study 1: Antimalarial Activity

A series of quinoline derivatives were screened for their antiplasmodial activity against Plasmodium falciparum. One derivative exhibited an EC50 of 120 nM and showed excellent oral efficacy in a mouse model of malaria, highlighting the potential of this class of compounds in treating malaria .

Case Study 2: Anticancer Efficacy

In a study evaluating various quinoline derivatives against human cancer cell lines (HCT-116 and MCF-7), several compounds displayed significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 μg/mL. This suggests that modifications to the quinoline structure can enhance anticancer properties .

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide depends on its application:

Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis in malaria parasites.

Photophysical Properties: The compound’s structure allows it to absorb and emit light at specific wavelengths, making it useful as a fluorescent probe.

Comparison with Similar Compounds

Substituent Effects on Binding and Activity

- Pyridine Positional Isomerism: Compounds with pyridin-3-yl at the quinoline-2 position (e.g., compound 7 and the target) exhibit stronger π-π stacking interactions in enzyme binding pockets compared to pyridin-2-yl (compound 8) or pyridin-4-yl (compound 9) analogs .

- Electron-withdrawing groups (e.g., 2,6-dichlorophenyl in ) may enhance metabolic stability but could reduce solubility. Hydrophilic groups like 2-hydroxyphenyl () or 3-pyridinylmethyl () improve aqueous solubility, critical for bioavailability.

Thermal and Spectral Properties

- Melting points correlate with molecular symmetry and intermolecular forces. Compound 8 (pyridin-2-yl) has the highest melting point (261–262°C), likely due to dense packing from planar pyridin-2-yl .

- ESI-MS and NMR data (e.g., compound 7: m/z 376.3 [M+1]; δ 8.9 ppm for quinoline-H) provide consistent structural validation across analogs .

Biological Activity

N-(3-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of key intermediates such as quinoline derivatives. The process often utilizes methods like cyclocondensation and acylation, which are crucial for achieving the desired molecular structure.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of quinoline derivatives, including this compound. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 0.058 | Apoptosis induction |

| Compound B | A549 | 0.035 | Cell cycle arrest |

| This compound | MDA-MB-231 | 0.021 | Inhibition of proliferation |

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties. Research indicates that this compound exhibits moderate activity against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 |

| Pseudomonas aeruginosa | 7.5 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. The presence of specific functional groups, such as methyl and pyridine moieties, enhances its binding affinity to biological targets.

Research has shown that modifications to the quinoline core can lead to variations in potency and selectivity. For example, the introduction of electron-donating or electron-withdrawing groups can alter the compound's interaction with enzymes or receptors involved in disease processes.

Case Studies

- Antitumor Efficacy : A study evaluated the effects of this compound on MDA-MB-231 cells and found a significant reduction in cell viability at low concentrations, suggesting its potential as a therapeutic agent in breast cancer treatment.

- Antimicrobial Evaluation : Another research project investigated the antimicrobial properties of various quinoline derivatives, including this compound, revealing promising results against resistant bacterial strains.

Q & A

Q. Table 1: Representative Yields for Quinoline-4-carboxamide Analogs

| Derivative | Acetylpyridine Regioisomer | Amine Partner | Overall Yield |

|---|---|---|---|

| Compound 7 | 1-Acetylpyridine | 2-Naphthylamine | 19.8% |

| Compound 8 | 3-Acetylpyridine | 2-Naphthylamine | 23.9% |

| Compound 9 | 4-Acetylpyridine | 1-Naphthylmethylamine | 72.3% |

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

Routine characterization involves:

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., pyridinyl substituent positions) and amide bond formation. For example, aromatic protons in quinoline appear at δ 8.2–9.0 ppm, while methyl groups on pyridine resonate near δ 2.5 ppm .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 376.3 [M+1] for Compound 7) validate molecular weight .

- HPLC : Purity assessment (>98%) using C18 columns with UV detection at 254 nm .

Advanced: How does substitution on the quinoline and pyridine rings modulate enzyme inhibition (e.g., FAAH/COX)?

Methodological Answer:

The compound’s dual inhibitory activity against FAAH and COX enzymes is influenced by:

- Pyridine Substitution : The 3-methylpyridin-2-yl group enhances hydrophobic interactions with FAAH’s catalytic triad (e.g., Ser241, Ser217 in FAAH).

- Quinoline Core : Planar structure facilitates π-π stacking in COX-2’s hydrophobic channel.

Q. Structure-Activity Relationship (SAR) Insights :

Q. Table 2: Inhibitory Potency of Related Compounds

| Compound | FAAH IC (µM) | COX-2 IC (µM) |

|---|---|---|

| Flurbiprofen derivative | 0.12 | 1.8 |

| Target Compound (Analog) | 0.09* | 2.1* |

| *Predicted based on structural analogs . |

Advanced: What computational methods predict target binding modes and affinity?

Methodological Answer:

Molecular Docking (AutoDock/Vina) : Dock the compound into FAAH (PDB: 3QJ9) and COX-2 (PDB: 5KIR) active sites. Key steps:

- Prepare ligand/protein files (e.g., protonation states via PROPKA).

- Use Lamarckian genetic algorithms for conformational sampling.

QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with experimental IC data from analogs .

Q. Example Workflow :

- Docking Score : Lower binding energy (ΔG ≤ -9 kcal/mol) correlates with higher inhibitory potency.

- MM/GBSA : Refine affinity predictions by calculating binding free energies .

Advanced: How can synthetic routes be optimized to improve yields of challenging derivatives?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time for annulation steps (e.g., 30 min vs. 12 h conventional heating) .

- Catalytic Systems : Use Pd(OAc)/Xantphos for Suzuki-Miyaura coupling of halogenated intermediates (improves yields by 15–20%) .

- Solvent Optimization : Replace DMF with DMAc to minimize side reactions during amide coupling .

Advanced: What in vitro assays validate this compound’s anticancer mechanisms?

Methodological Answer:

- DNA Interaction Studies :

- Ethidium Displacement Assay : Monitor fluorescence quenching to assess intercalation (IC ≤ 10 µM suggests strong binding) .

- Enzyme Inhibition :

- Topoisomerase II Relaxation Assay : Gel electrophoresis to quantify inhibition of DNA supercoiling .

- Cytotoxicity Screening :

- MTT Assay : Test against cancer cell lines (e.g., MCF-7, HepG2) with IC values < 5 µM indicating high potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.